1-(2-Thienyl)ethanethiol

Description

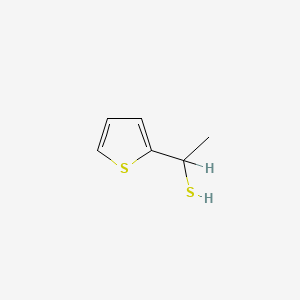

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCCTQRHFVSOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869183 | |

| Record name | 1-(Thiophen-2-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Strong mercaptan aroma | |

| Record name | 1-(2-Thienyl)ethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 1-(2-Thienyl)ethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.141-1.151 | |

| Record name | 1-(2-Thienyl)ethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94089-02-8 | |

| Record name | α-Methyl-2-thiophenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94089-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Thienyl)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094089028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Thiophen-2-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylthiophene-2-methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-THIENYL)ETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFK7P06Z9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Organosulfur Compound Chemistry

Organosulfur compounds, organic molecules containing sulfur, are integral to both biological systems and industrial processes. wikipedia.org The class of thiols, characterized by the presence of a sulfhydryl (-SH) group, are particularly noteworthy for their distinct reactivity. ontosight.ai 1-(2-Thienyl)ethanethiol, as a member of this family, embodies the characteristic properties of thiols, including their ability to form strong bonds with metals and participate in various organic reactions. ontosight.ai

The structure of this compound features a thiophene (B33073) ring attached to an ethanethiol (B150549) group. ontosight.ai This combination of an aromatic heterocycle and a reactive thiol functional group bestows upon the molecule a unique chemical personality. The sulfur atom within the thiol group influences the compound's acidity and nucleophilicity, making it a valuable building block in organic synthesis. ontosight.ai The C-S bond in thiols is generally weaker than the C-O bond in their alcohol counterparts, contributing to their distinct chemical behavior. wikipedia.org

The study of organosulfur compounds like this compound is crucial for advancing our understanding of fundamental chemical principles and for developing new materials and therapeutic agents. ingentaconnect.commdpi.com

Synthetic Methodologies and Mechanistic Investigations

Investigation of Metal-Thiolate Interactions

The interaction between the thiol group of 1-(2-Thienyl)ethanethiol and metal ions leads to the formation of metal-thiolate bonds. These interactions are fundamental to the molecule's ability to form SAMs on metal surfaces and to its role in coordination complexes. surfacesciencelab.comrsc.org The sulfur atom in the thiol is a "soft" donor, meaning it forms strong bonds with "soft" metal ions like gold, mercury, and copper. wikipedia.org The study of these interactions is crucial for understanding the structure and stability of the resulting complexes and materials.

Chelation Properties and Complex Formation

The presence of two potential donor sites (the thiol sulfur and the thiophene (B33073) sulfur) raises the possibility of this compound acting as a chelating ligand, where both sulfur atoms bind to the same metal center. The ability of thiophene derivatives to coordinate to metals through the sulfur atom is well-documented. researchgate.net The formation of such chelate complexes can lead to enhanced stability compared to coordination with monodentate ligands. The specific coordination mode will depend on the metal ion, the solvent, and the reaction conditions. For instance, dithiols are known to be effective chelating agents for a variety of metal ions, and are used in applications such as polymer synthesis and as ligands in coordination chemistry. cymitquimica.com The study of the chelation properties of this compound can open up new avenues for the design of novel catalysts and functional materials.

Research Trajectories and Academic Relevance of 1 2 Thienyl Ethanethiol

Advanced Synthetic Routes for this compound

The synthesis of this compound can be achieved through several advanced organic chemistry routes. These methods are designed to provide efficient access to the target molecule, with considerations for yield, purity, and stereochemical control.

Nucleophilic substitution is a fundamental strategy for forming the carbon-sulfur bond in this compound. thermofisher.com This approach typically involves the reaction of an electrophilic 1-(2-thienyl)ethyl derivative with a sulfur-based nucleophile. The electrophile is usually a 1-(2-thienyl)ethyl halide (e.g., chloride or bromide) or a sulfonate ester (e.g., tosylate or mesylate), which possesses a good leaving group. organic-chemistry.org

The sulfur nucleophile can be a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), or thiourea (B124793) followed by hydrolysis. The reaction mechanism, either SN1 or SN2, is influenced by the substrate structure, leaving group, nucleophile, and solvent. For a secondary electrophile like the 1-(2-thienyl)ethyl system, both pathways can be competitive. organic-chemistry.org The use of polar aprotic solvents generally favors the SN2 pathway, leading to an inversion of stereochemistry if a chiral starting material is used.

A general representation of this synthesis is:

Route 1: Reaction of 1-(2-thienyl)ethyl bromide with sodium hydrosulfide.

Route 2: Reaction of 1-(2-thienyl)ethyl bromide with thiourea to form an isothiouronium salt, followed by alkaline hydrolysis to yield the thiol.

Thiol-ene click chemistry offers a highly efficient and versatile method for the synthesis of thioethers, and its principles can be applied to generate analogues of this compound. magtech.com.cn This reaction involves the addition of a thiol to an alkene ('ene'). thieme-connect.de The process can be initiated either by radicals (often using a photoinitiator and UV light) or by nucleophiles (catalyzed by a base). nih.govnih.gov

Radical-mediated Thiol-Ene Reaction: A thiyl radical is generated, which then adds across the double bond of an alkene. This pathway is highly efficient and proceeds with anti-Markovnikov selectivity. thieme-connect.de

Nucleophilic Michael Addition: A base abstracts a proton from the thiol to form a thiolate anion, which then acts as a nucleophile, attacking an electron-deficient alkene in a conjugate addition. nih.gov

While not a direct route to this compound itself, this methodology is powerful for creating structurally related compounds by reacting 2-vinylthiophene (B167685) with various thiols or by reacting a thiophene-containing thiol with various alkenes. This approach is noted for its high yields, tolerance of various functional groups, and simple reaction conditions. thieme-connect.dersc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. nih.gov This involves the systematic variation of parameters such as catalyst, solvent, temperature, and reaction time. semanticscholar.orgsioc-journal.cn

For nucleophilic substitution routes, phase-transfer catalysts can be employed to enhance the reaction rate between an aqueous solution of the sulfur nucleophile and an organic solution of the thienyl substrate. In metal-catalyzed reactions, such as dehydrative thioetherification of the corresponding alcohol, various catalytic systems are explored. For instance, transition metal catalysts based on palladium, zinc, or gallium have been shown to be effective in forming C-S bonds from alcohols and thiols. chemrevlett.commdpi.com

The optimization process involves a careful study of different variables to achieve the desired outcome. For example, a higher temperature may increase the reaction rate but could also lead to side reactions, thereby reducing purity. The choice of solvent can influence the solubility of reactants and the stability of intermediates, significantly impacting the reaction's efficiency. researchgate.net

Table 1: Illustrative Optimization of a Generic Thioetherification Reaction This table represents a conceptual optimization process based on common findings in organic synthesis.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 80 | 24 | <10 |

| 2 | Pd(OAc)₂ (5) | Toluene | 80 | 12 | 65 |

| 3 | Pd(OAc)₂ (5) | DMF | 80 | 12 | 78 |

| 4 | Pd(OAc)₂ (5) | DMF | 100 | 6 | 91 |

| 5 | ZnI₂ (10) | DCE | 60 | 8 | 85 |

The carbon atom attached to both the thiophene ring and the thiol group in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest and can be approached using several asymmetric strategies. rsc.org

One common method is the use of a chiral starting material. For example, starting with an enantiomerically pure 1-(2-thienyl)ethanol, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with a sulfur nucleophile. If the substitution proceeds via a clean SN2 mechanism, an inversion of configuration at the stereocenter will result in the formation of the corresponding enantiomerically pure thiol. organic-chemistry.org

Other approaches include chiral resolution, where the racemic mixture of this compound is separated into its constituent enantiomers, or the use of chiral catalysts that can stereoselectively catalyze the formation of one enantiomer over the other. thegoodscentscompany.com

Mechanistic Studies of this compound Formation Pathways

Understanding the reaction mechanism is key to controlling the synthesis of this compound. For syntheses relying on nucleophilic substitution, the primary mechanistic question is whether the reaction proceeds via an SN1 or SN2 pathway.

SN2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, occurring in a single, concerted step. This leads to an inversion of stereochemistry and is favored by less sterically hindered substrates and strong nucleophiles in polar aprotic solvents. organic-chemistry.org

SN1 Mechanism: This pathway involves a two-step process starting with the departure of the leaving group to form a carbocation intermediate. The thiophene ring can help stabilize this adjacent positive charge. The nucleophile then attacks the planar carbocation, which can occur from either face, leading to a racemic mixture of the product. This pathway is favored by substrates that can form stable carbocations and by polar protic solvents. organic-chemistry.org

Mechanistic investigations often employ techniques like kinetic studies and stereochemical analysis of the products. Radical-trapping experiments can be used to determine if a reaction proceeds through a radical pathway, which is relevant for some C-S bond-forming reactions. acs.org

Organic Transformations and Derivative Synthesis of this compound

The thiol and thiophene moieties in this compound are both reactive functional groups, allowing for a variety of subsequent organic transformations to synthesize derivatives. scribd.com

The thiol group is susceptible to oxidation. Mild oxidation can produce the corresponding disulfide, 2,2'-(disulfanediyl)bis(1-(thiophen-2-yl)ethane). Stronger oxidation can lead to the formation of sulfonic acids. The thiol can also be alkylated to form thioethers or react with metal ions to form metal thiolates. wikipedia.org

The thiophene ring can undergo electrophilic aromatic substitution. However, the presence of the thiol group can complicate these reactions, and protection of the thiol may be necessary. The thienyl group can also participate in metal-catalyzed cross-coupling reactions. For instance, lithiation of the thiophene ring with an organolithium reagent like n-butyllithium can generate a 2-thienyllithium (B1198063) species, which can then react with various electrophiles to create a wide range of derivatives substituted on the thiophene ring. rroij.com

Table 2: Representative Derivatives of this compound

| Derivative Name | Transformation Type | Reactant(s) |

|---|---|---|

| 2,2'-(Disulfanediyl)bis(1-(thiophen-2-yl)ethane) | Thiol Oxidation | Mild oxidizing agent (e.g., I₂, air) |

| S-(1-(Thiophen-2-yl)ethyl) thioacetate | Thiol Acylation | Acetyl chloride or acetic anhydride |

| Methyl(1-(thiophen-2-yl)ethyl)sulfane | Thiol Alkylation | Base, Iodomethane |

| 1-(5-Nitrothiophen-2-yl)ethanethiol | Electrophilic Aromatic Substitution | Nitrating mixture (HNO₃/H₂SO₄) (Thiol protection likely required) |

Oxidative Pathways of the Thiol Functionality

The thiol group (-SH) of this compound is susceptible to oxidation, a common reaction for thiols. masterorganicchemistry.com Oxidation can proceed through one- or two-electron mechanisms, leading to various oxidized sulfur species. researchgate.net

Mild oxidizing agents, such as iodine (I₂), typically convert thiols into disulfides. masterorganicchemistry.com In the case of this compound, this would result in the formation of 1,2-bis(1-(thiophen-2-yl)ethyl) disulfide. This type of disulfide linkage is crucial in various biological contexts, such as the tertiary structure of proteins involving cysteine residues. masterorganicchemistry.com

Stronger oxidizing agents like ozone (O₃) or peroxyacids (e.g., m-chloroperoxybenzoic acid, m-CPBA) can further oxidize the sulfur atom to form sulfenic acids (RSOH), and subsequently sulfinic (RSO₂H) and sulfonic (RSO₃H) acids. masterorganicchemistry.comresearchgate.net The initial one-electron oxidation of the thiolate anion forms a thiyl radical, which can lead to a variety of products. nih.gov Aerobic degradation pathways for similar thiols, like ethanethiol (B150549), have been proposed to proceed through enzymatic oxidation, potentially leading to the formation of sulfates. researchgate.net

Table 1: Potential Oxidation Products of the Thiol Group in this compound

| Oxidizing Agent | Product Type | Potential Product Name |

| Mild (e.g., I₂) | Disulfide | 1,2-bis(1-(thiophen-2-yl)ethyl) disulfide |

| Strong (e.g., O₃, m-CPBA) | Sulfenic Acid | 1-(Thiophen-2-yl)ethanesulfenic acid |

| Strong (e.g., O₃, m-CPBA) | Sulfinic Acid | 1-(Thiophen-2-yl)ethanesulfinic acid |

| Strong (e.g., O₃, m-CPBA) | Sulfonic Acid | 1-(Thiophen-2-yl)ethanesulfonic acid |

Reactions Involving the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo several characteristic reactions, including oxidation and substitution. wikipedia.org

The sulfur atom in the thiophene ring can be oxidized by certain enzymes, such as cytochrome P450 (CYP) monooxygenases. femaflavor.org This can lead to the formation of thiophene-S-oxides, which are reactive intermediates. femaflavor.org Another oxidative pathway for the thiophene ring involves epoxidation across the double bonds, forming a thiophene-2,3-epoxide, which can then rearrange. wikipedia.org

The thiophene ring is also susceptible to electrophilic substitution reactions, similar to benzene, although it is generally more reactive. wikipedia.org However, the presence of the ethanethiol side chain can influence the regioselectivity of these substitutions. Furthermore, the thiophene ring can be lithiated, typically at the 2-position, by reacting with organolithium reagents like butyllithium. wikipedia.org This creates a 2-lithiothiophene intermediate that is a powerful nucleophile for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

Table 2: Selected Reactions of the Thiophene Ring

| Reaction Type | Reagent/Condition | Intermediate/Product Type |

| S-Oxidation | CYP enzymes, NADPH | Thiophene-S-oxide |

| Ring Epoxidation | Peroxyacids | Thiophene-2,3-epoxide |

| Lithiation | Butyllithium | 2-Lithiothiophene derivative |

Formation of Structurally Complex Derivatives

The dual functionality of this compound allows for the synthesis of a wide array of structurally complex derivatives. The thiol group, being nucleophilic, can participate in S-alkylation reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.com

More advanced synthetic strategies can utilize both the thiol and the thiophene ring. For instance, the nucleophilic character of the thiol can be combined with reactions on the thiophene ring. An example of building complexity involves the nucleophilic attack of ethanethiol on an electrophilic exocyclic double bond attached to a thiophene ring, resulting in the formation of an ethyl thioether derivative.

Furthermore, the principles of radical chemistry can be applied. Radical addition of ethanethiols to alkynes can generate β-sulfanylalkenyl radicals. acs.org These intermediates can undergo sequential radical processes, including 1,5-radical translocation, to form new heterocyclic structures. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for creating complex molecules by forming new carbon-carbon bonds with the thiophene ring, often after its halogenation.

Table 3: Examples of Reactions for Forming Complex Derivatives

| Reaction Type | Reactant(s) | Resulting Functional Group/Structure |

| S-Alkylation | Alkyl halide | Thioether |

| Nucleophilic Addition | Electrophilic alkene | Thioether |

| Radical Addition/Cyclization | Alkyne | Substituted alkene/heterocycle |

| Suzuki-Miyaura Coupling | Halogenated thiophene, boronic acid | Biaryl or substituted thiophene |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of this compound, offering profound insights into its atomic framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For thiols, the chemical shift of the thiol proton (S-H) is typically observed in the range of 1.3-1.5 ppm. libretexts.org Protons on carbons adjacent to the sulfur atom in thiols generally appear in the 2.0 to 2.5 ppm region. libretexts.org In the case of this compound, the protons on the thiophene ring are expected to resonate in the aromatic region, typically between 6.5 and 8.0 ppm. The specific shifts and coupling patterns provide a detailed map of the proton network. For instance, in a related compound, 2-[(furan-2-ylmethyl)amino]ethanethiol, the thiol proton appears between δ 1.2 and 1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| SH | 1.3 - 1.5 libretexts.org |

| CH | 3.5 - 4.5 |

| CH₃ | 1.5 - 2.0 |

| Thiophene H₃/H₅ | ~7.0 - 7.5 |

| Thiophene H₄ | ~6.9 - 7.1 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. Carbons of the thiophene ring are expected in the aromatic region (typically δ 120-140 ppm), while the aliphatic carbons of the ethanethiol side chain will appear at higher field (lower ppm values). The carbon attached to the sulfur atom will have a characteristic chemical shift. The number of signals in the spectrum confirms the number of chemically non-equivalent carbons in the molecule. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene C₂ | 140 - 145 |

| Thiophene C₃ | 125 - 130 |

| Thiophene C₄ | 127 - 132 |

| Thiophene C₅ | 123 - 128 |

| CH | 30 - 40 |

| CH₃ | 20 - 25 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To establish the precise connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the methine proton (CH) and the methyl protons (CH₃) of the ethyl group, as well as between adjacent protons on the thiophene ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the signal for the methine proton would show a cross-peak with the signal for the methine carbon. youtube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. wisc.edu In this compound, HMBC would show correlations between the protons of the ethyl group and the carbons of the thiophene ring, confirming the attachment of the side chain to the ring. youtube.com

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes within a molecule, such as conformational changes or restricted rotation around single bonds. mdpi.com For this compound, VT-NMR could be used to investigate the rotational barrier around the C-C and C-S bonds of the ethanethiol side chain and the bond connecting the side chain to the thiophene ring. scholaris.ca At lower temperatures, distinct signals for different conformers might be observed, which coalesce into averaged signals as the temperature increases and the rate of interconversion becomes rapid on the NMR timescale. mdpi.comscholaris.ca

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. gla.ac.uk For this compound, with a molecular formula of C₆H₈S₂, the calculated exact mass is 144.00674 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thus confirming the molecular formula and providing strong evidence for the compound's identity. googleapis.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Analysis of Fragmentation Patterns for Structural Insights

Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation of related organosulfur compounds often involves the cleavage of bonds adjacent to the sulfur atom and the thiophene ring. arkat-usa.orglibretexts.org For this compound, with a molecular weight of approximately 144.26 g/mol , the mass spectrum would be expected to show a molecular ion peak at m/z 144. nih.govwikidata.orgthegoodscentscompany.com

Key fragmentation pathways for similar thiol-containing compounds include the loss of the -SH group, and cleavage of the bond between the ethyl group and the thiophene ring. arkat-usa.org The fragmentation pattern is significantly influenced by the substituents on the thiophene ring. arkat-usa.org The analysis of these characteristic fragment ions allows for the confirmation of the compound's structure and the identification of its core components.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈S₂ |

| Molecular Weight | 144.26 g/mol |

| Predicted Molecular Ion (M+) | m/z 144 |

| InChI Key | NCCCTQRHFVSOMP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CS1)S |

Data sourced from PubChem and other chemical databases. nih.govwikidata.org

Ion Mobility Spectrometry (IMS) in Structural Characterization

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. masatech.eu This method provides an additional dimension of separation and characterization, especially for isomers that may not be distinguishable by mass spectrometry alone. masatech.eu For this compound, IMS can provide a collision cross-section (CCS) value, which is a measure of the ion's rotational average area. This CCS value is a characteristic physical property that can aid in the identification of the compound in complex mixtures.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Based on published data for similar compounds, the following key vibrational modes can be expected for this compound:

S-H Stretch: A weak to medium absorption band is anticipated in the region of 2550-2600 cm⁻¹. The FTIR data for the related compound 2-(3-Thienyl)ethanethiol shows a thiol stretch at 2560 cm⁻¹. surfacesciencelab.com

C-S Stretch: The stretching vibration of the carbon-sulfur bond typically appears in the fingerprint region of the spectrum.

Thiophene Ring Vibrations: The thiophene ring will have several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically observed in the 1400-1550 cm⁻¹ region. For 2-(3-Thienyl)ethanethiol, bands are noted at 3100, 3050, 1530, 1430, and 1410 cm⁻¹. surfacesciencelab.com

Aliphatic C-H Vibrations: The ethyl group will show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2850-2960 cm⁻¹ range. surfacesciencelab.comscielo.org.za

A commercial source lists the infrared spectrum for 1-(2'-Thienyl)ethylmercaptan as "Authentic", confirming its use in the characterization of this compound. fishersci.com

Table 2: Characteristic FTIR Absorption Bands for this compound and Related Compounds

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) |

|---|---|---|

| S-H Stretch | 2550 - 2600 | 2560 (for 2-(3-Thienyl)ethanethiol) surfacesciencelab.com |

| Aromatic C-H Stretch | > 3000 | 3100, 3050 (for 2-(3-Thienyl)ethanethiol) surfacesciencelab.com |

| Aliphatic C-H Stretch | 2850 - 2960 | 2960, 2930, 2850 (for 2-(3-Thienyl)ethanethiol) surfacesciencelab.com |

| C=C Stretch (Thiophene) | 1400 - 1550 | 1530, 1430, 1410 (for 2-(3-Thienyl)ethanethiol) surfacesciencelab.com |

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. horiba.com For thiols, the S-H stretching vibration, which is often weak in FTIR, can be more readily observed in Raman spectra. researchgate.net Similarly, the C-S stretching vibration gives a strong band in the Raman spectrum of ethanethiol at 659 cm⁻¹. researchgate.net

For this compound, the Raman spectrum would be expected to show:

A distinct S-H stretching band.

A prominent C-S stretching band. researchgate.net

Characteristic bands for the thiophene ring, which can be useful for structural confirmation.

Vibrations associated with the ethyl group.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of this technique that can be used to study the adsorption of thiols onto metal surfaces, providing insights into their orientation and bonding. researchgate.net

Electronic Spectroscopy (UV-Vis and Fluorescence)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The thiophene ring in this compound is a chromophore that absorbs ultraviolet light. The UV-Vis spectra of thiophene-containing compounds are influenced by the nature and position of substituents on the ring. rsc.orgmdpi.com The electronic spectrum of a related compound, ethanone, 1-(2-thienyl)-, is available in the NIST WebBook, indicating that such data is valuable for the characterization of thienyl derivatives. nist.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While some thiophene derivatives are known to be fluorescent, the presence of the thiol group might influence the fluorescence properties of this compound. rsc.orgresearchgate.net Studies on BODIPY dyes with thienylthio-substituents have shown that the thienylthio groups can modulate the fluorescence quantum yields. rsc.org The fluorescence of a molecule can be highly sensitive to its environment, making it a useful probe in various applications. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a single crystal of this compound can be grown, XRD analysis would provide detailed information about its bond lengths, bond angles, and crystal packing. This technique has been used to characterize other thiophene-containing molecules, revealing details about their molecular geometry and intermolecular interactions. rsc.orgmdpi.com While specific XRD data for this compound was not found in the search results, this technique remains the gold standard for unambiguous structural determination in the solid state.

A comprehensive article focusing solely on the quantum chemical and theoretical investigations of "this compound" cannot be generated at this time.

A thorough review of available scientific literature and chemical databases did not yield specific, in-depth computational studies, such as Density Functional Theory (DFT) or advanced quantum chemical calculations, performed directly on the this compound molecule. While general information, such as its chemical formula (C₆H₈S₂) and identifiers like its CAS number (94089-02-8), is available, the detailed theoretical analyses required to populate the requested article sections are not present in the searched resources. nih.govthegoodscentscompany.com

The requested outline specifies a deep dive into several areas of quantum chemistry:

Density Functional Theory (DFT) Calculations: Including geometry optimization, conformational analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. researchgate.networktribe.comresearchgate.netresearchgate.net

Prediction of Spectroscopic Parameters: Such as vibrational frequencies and electronic transitions.

Advanced Quantum Chemical Methods: Specifically mentioning Coupled Cluster Singles and Doubles (CCSD). google.comnih.govarxiv.orgaps.org

These analyses are highly specific to the molecule . Although computational studies are available for related thiophene derivatives and for the parent compound ethanethiol, extrapolating this data would not provide scientifically accurate information for this compound and would violate the instruction to focus solely on this compound. researchgate.netsurfacesciencelab.comnih.govchemrevlett.com

Therefore, to maintain scientific integrity and adhere strictly to the user's request without resorting to speculation or inaccurate data, the article cannot be written until specific quantum chemical research on this compound is published and becomes available.

Quantum Chemical and Theoretical Investigations

Computational Prediction of Reaction Pathways and Activation Energies

Computational chemistry is a powerful tool for predicting the most likely pathways a reaction will follow. catalysis.blog Methods such as Density Functional Theory (DFT) allow for the calculation of potential energy surfaces, which map the energy of a chemical system as the reactants transform into products. catalysis.blog These surfaces reveal the transition states—the highest energy points along a reaction coordinate—and their corresponding activation energies (often expressed as the Gibbs free energy of activation, ΔG‡). researchgate.net A lower activation energy indicates a more kinetically favorable pathway.

While specific studies on 1-(2-thienyl)ethanethiol are not prevalent, research on structurally related thiophene (B33073) derivatives provides a clear framework for how such analyses are conducted. For example, a theoretical study on the cycloaddition reactions of phenyl(thiophen-2-yl)methanethione (B14748318) with nitrilimines demonstrated the predictive power of these methods. chemrxiv.org In that research, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to explore different potential reaction channels. chemrxiv.org

The calculations identified multiple possible products, each formed via a distinct transition state. chemrxiv.org By comparing the activation energies, the most favorable reaction channel was determined. For the reaction between phenyl(thiophen-2-yl)methanethione and a specific nitrilimine, the formation of one regioisomer was found to have an activation energy of 4.0 kcal/mol, making it the kinetically preferred pathway. chemrxiv.org In contrast, the pathway leading to an alternative regioisomer had a significantly higher barrier of 11.1 kcal/mol. chemrxiv.org Furthermore, the calculations showed the preferred reaction to be highly favorable thermodynamically, with a reaction energy of -36.4 kcal/mol. chemrxiv.org

This type of computational investigation is crucial for understanding chemoselectivity and regioselectivity in reactions involving thiophene-containing molecules. Similar methodologies could be applied to predict the outcomes of oxidation, addition, or substitution reactions involving this compound.

Table 1: Illustrative Example of Calculated Activation Energies for Competing Reaction Pathways of a Thiophene Derivative This table is based on data for a related compound, phenyl(thiophen-2-yl)methanethione, to illustrate the principles of computational pathway prediction. chemrxiv.org

| Reaction Pathway | Transition State | Activation Energy (ΔG‡) in kcal/mol | Reaction Energy (ΔG) in kcal/mol | Predicted Outcome |

| Formation of Regioisomer P2A | TS2A | 4.0 | -36.4 | Kinetically and Thermodynamically Favored |

| Formation of Regioisomer P1A | TS1A | 11.1 | Not specified | Kinetically Disfavored |

Mulliken Charge and Natural Bond Orbital (NBO) Analyses for Electronic Structure Insights

To understand the electronic properties that drive chemical reactivity, theoretical chemists utilize population analysis methods to assign partial charges to atoms and analyze orbital interactions.

Mulliken Charge Analysis Mulliken population analysis is a method for estimating the partial atomic charges within a molecule by partitioning the total electron density among the constituent atoms based on the basis functions used in a quantum chemical calculation. libretexts.org These charges offer a simplified picture of the electrostatic distribution, highlighting electron-rich (negative) and electron-poor (positive) centers that are prone to electrophilic or nucleophilic attack, respectively.

A significant drawback of the Mulliken scheme is its strong dependence on the chosen basis set, which can sometimes lead to unphysical charge values. google.comq-chem.com Despite this limitation, it can provide a qualitative overview of charge distribution. For this compound, one would expect the sulfur atoms to carry negative partial charges due to their higher electronegativity compared to carbon. The precise values would depend on the computational level of theory.

Table 2: Illustrative Mulliken Net Charges for Key Atoms in this compound The following values are hypothetical and for illustrative purposes only, as they are highly dependent on the specific computational method and basis set employed.

| Atom | Label in Thiophene Ring | Illustrative Mulliken Charge (a.u.) |

| Thiol Sulfur | S (thiol) | -0.15 |

| Thiophene Sulfur | S1 | -0.25 |

| Carbon adjacent to thiol | C (ethyl) | +0.05 |

| Carbon attached to ring | C2 | +0.10 |

| Carbon adjacent to S1 | C5 | -0.10 |

Natural Bond Orbital (NBO) Analysis Natural Bond Orbital (NBO) analysis offers a more chemically intuitive picture by transforming the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to Lewis structures (i.e., core electrons, lone pairs, and two-center bonds). uni-muenchen.denih.gov This method also identifies "non-Lewis" orbitals, which are typically low-occupancy antibonding (BD) and Rydberg (RY) orbitals. wisc.eduwisc.edu

The key strength of NBO analysis lies in its examination of delocalization effects through second-order perturbation theory. wisc.edu This analysis quantifies the stabilization energy (E(2)) resulting from "donor-acceptor" interactions between a filled (donor) Lewis-type NBO and a vacant (acceptor) non-Lewis NBO. wisc.edu These interactions represent hyperconjugative and conjugative effects that stabilize the molecule.

For this compound, important donor-acceptor interactions would include:

Delocalization of the sulfur lone pairs (LP) into adjacent antibonding orbitals (σ*).

Interaction between the lone pairs on the thiophene sulfur atom and the π-system of the ring.

Conjugation between the π-bonds of the thiophene ring and the orbitals of the ethanethiol (B150549) substituent.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies for this compound This table presents plausible NBO interactions and stabilization energies (E(2)) to illustrate the insights gained from this analysis. Actual values require a specific quantum chemical calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (S-thiol) | σ* (C-C) | ~2.5 | Hyperconjugation |

| LP (S-thiol) | σ* (C-S thiophene) | ~1.8 | Hyperconjugation |

| LP (S-thiophene) | π* (C2=C3) | ~15.0 | Resonance/Conjugation |

| π (C2=C3) | π* (C4=C5) | ~20.0 | Ring π-Conjugation |

| π (C4=C5) | π* (C2=C3) | ~18.0 | Ring π-Conjugation |

Applications in Flavor and Aroma Chemistry Research

Identification and Quantification in Complex Food and Beverage Matrices

The analysis of volatile compounds like 1-(2-Thienyl)ethanethiol within the intricate chemical landscape of foods and beverages presents a significant analytical challenge. The complexity of these matrices requires highly sensitive and selective analytical techniques to accurately identify and quantify target aroma compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds in food. numberanalytics.com It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. numberanalytics.comresearchgate.net In practice, volatile compounds are extracted from the food matrix, often using methods like headspace solid-phase microextraction (HS-SPME), and then introduced into the GC system. The compounds are separated based on their boiling points and polarity as they pass through a capillary column. cpur.in Upon exiting the column, they are fragmented and ionized within the mass spectrometer, which generates a unique mass spectrum for each compound, acting as a chemical fingerprint for identification. numberanalytics.com

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) represents a significant advancement over conventional GC-MS, offering enhanced separation power and sensitivity. numberanalytics.commdpi.comimreblank.ch This technique utilizes two different chromatographic columns with distinct separation mechanisms (e.g., a nonpolar column followed by a polar column). nih.gov This two-dimensional separation spreads the compounds over a 2D plane, dramatically increasing peak capacity and resolving co-eluting compounds that would overlap in a single-dimensional separation. imreblank.ch The high data acquisition speed of TOF-MS is essential to capture the very narrow peaks generated by GCxGC. imreblank.ch This makes GCxGC-TOFMS particularly well-suited for untangling the extremely complex volatile profiles of foods where hundreds or even thousands of compounds may be present, allowing for the detection of trace components like thiophenes. imreblank.chnih.govnih.gov

While instrumental analysis identifies the chemical composition of a food's aroma, molecular sensory science approaches are crucial for determining the actual contribution of each compound to the perceived scent. These methods link chemical data with human sensory perception.

Aroma Extract Dilution Analysis (AEDA) is a powerful technique used to distinguish the most potent odorants in a sample. nih.govresearchgate.net In AEDA, a food's volatile extract is separated by gas chromatography, and the effluent is sniffed by a trained sensory panelist. The extract is then serially diluted and re-analyzed until no odor can be detected. nih.gov The highest dilution at which a compound can still be smelled is its flavor dilution (FD) factor. mdpi.comnih.gov Compounds with high FD factors are considered key contributors to the aroma. nih.govresearchgate.net This approach has been successfully applied to identify key aroma compounds, including various sulfur-containing molecules, in complex foods like durian and in Maillard reaction model systems. nih.govnih.gov

Following the identification of key odorants through techniques like AEDA, their sensory relevance is confirmed using aroma reconstitution and omission tests. mdpi.comsemanticscholar.org In an aroma reconstitution study, an artificial aroma is created by mixing all the identified key odorants at their natural concentrations in a neutral base. This model is then compared to the original food's aroma by a sensory panel. If the reconstituted model successfully mimics the original aroma, it confirms that the identified compounds are indeed the primary contributors.

Mechanistic Pathways of this compound Formation in Food Systems

The formation of this compound in food is primarily attributed to heat-induced reactions, particularly the Maillard reaction, involving specific precursors. femaflavor.org Understanding these pathways is essential for controlling and optimizing flavor development during food processing.

The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occurs between amino acids and reducing sugars during thermal processing. nuft.edu.uawikipedia.org This reaction is responsible for the desirable color, taste, and aroma of many cooked foods. nuft.edu.uawikipedia.org The formation of thiophenes, the class of compounds to which this compound belongs, is a known outcome of the Maillard reaction, especially when sulfur-containing amino acids are involved. nih.govnih.gov

The initial step of the Maillard reaction is the condensation of a reducing sugar with an amino acid to form an unstable glycosylamine, which then rearranges to a more stable Amadori product. nuft.edu.uawikipedia.org In the intermediate stages, these Amadori products degrade into highly reactive dicarbonyl compounds and other intermediates. nuft.edu.ua These intermediates are central to the formation of a vast array of flavor compounds. For sulfur-containing compounds like thiophenes, hydrogen sulfide (B99878) (H₂S), generated from the degradation of cysteine, can react with these dicarbonyl intermediates, leading to cyclization and the formation of the thiophene (B33073) ring.

In many food systems, the Maillard reaction occurs concurrently with lipid degradation. The interaction between these two pathways significantly influences the final flavor profile. nih.gov Lipids, particularly unsaturated fatty acids, oxidize and break down during heating to form a variety of reactive compounds, including aldehydes, ketones, and acids. researchgate.netnih.gov

These lipid-derived aldehydes can participate in the Maillard reaction, reacting with amino acids and their degradation products. nih.govnih.gov For instance, aldehydes can react with hydrogen sulfide (from cysteine degradation) to form various sulfur-containing heterocycles, including thiophenes. nih.gov The interaction is competitive; reducing sugars and lipid-derived aldehydes can compete to react with cysteine, influencing the formation of nonvolatile intermediates and, consequently, the final profile of volatile flavor compounds. nih.gov Studies using labeled isotopes have shown that the carbon skeletons of some aroma compounds can originate from both glucose and lipid degradation products, demonstrating the intricate interplay between these pathways. nih.govresearchgate.net

The presence of the sulfur-containing amino acid cysteine is fundamental for the formation of a wide range of important sulfurous flavor compounds in cooked food, including thiophenes, thiols, and thiazoles. nih.govntou.edu.twresearchgate.net During thermal processing, cysteine undergoes Strecker degradation, producing hydrogen sulfide (H₂S), ammonia, and various aldehydes. nih.gov H₂S is a highly reactive and crucial precursor for the synthesis of sulfur-containing aroma compounds. ntou.edu.twresearchgate.net

Reducing sugars (e.g., glucose, xylose, ribose) provide the necessary carbonyl groups to react with cysteine in the Maillard reaction. nuft.edu.uantou.edu.tw Model system studies heating cysteine with different reducing sugars have confirmed the generation of numerous sulfur-containing volatiles, including thiophenes. nih.govnih.govntou.edu.tw The type of reducing sugar can influence the reaction pathways and the relative abundance of the resulting flavor compounds. For example, pentoses like ribose are often more efficient than hexoses like glucose in producing certain sulfur compounds, such as 2-methyl-3-furanthiol, at lower pH values. ntou.edu.tw The reaction between the degradation products of sugars and the H₂S from cysteine is a primary route for the formation of the thiophene ring structure found in this compound.

Materials Science and Engineering Applications

Coordination Chemistry and Ligand Development

Design of Catalytic Ligands

The strategic design of ligands is fundamental to modern catalysis, particularly in the realm of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms in a molecule is paramount. nobelprize.orgsigmaaldrich.com Ligands coordinate to a central metal atom, and their electronic and steric properties directly influence the activity and selectivity of the resulting catalyst. nih.gov 1-(2-Thienyl)ethanethiol is a molecule whose structural features—a chiral center, a soft thiol donor, and a thiophene (B33073) heterocycle—make it a valuable building block for sophisticated catalytic ligands.

The primary role of a chiral ligand in asymmetric catalysis is to create a chiral environment around the metal's active site. nobelprize.org This environment forces the reacting molecules (substrates) to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer over its mirror image. rsc.org The effectiveness of this stereochemical control is often measured by the enantiomeric excess (ee).

The thiol (-SH) group and the sulfur atom within the thiophene ring of this compound are excellent coordinating agents for a variety of transition metals, including platinum, palladium, gold, cobalt, and nickel. acs.orgacs.orgrsc.org The ability of sulfur to form strong bonds with these "soft" metals is a key principle in ligand design. rsc.org When incorporated into a ligand structure, these sulfur atoms can act as anchor points, holding the metal center in a well-defined geometry.

Research into thiophene-based ligands has demonstrated their utility in creating highly effective catalysts. The modification of supported metal catalysts with thiophene-containing organic ligands can significantly enhance catalytic performance and selectivity. acs.org For instance, the introduction of thiophene to a platinum catalyst supported on a zeolite (Pt/SOD) was shown to dramatically improve the selectivity in hydrogenation reactions by tuning the adsorption of the reactant on the catalyst surface. acs.org

In the design of new catalysts, thiophene-based thiols can be used to create self-assembled monolayers on metal nanoparticles, effectively generating a chiral surface. acs.org The electrochemical and optical properties of gold nanoparticles, for example, can be modulated by capping them with various thiophene-based thiols. acs.org This approach combines the catalytic activity of the metal nanoparticle with the selectivity imparted by the chiral ligand layer.

The following tables present hypothetical and representative data based on published findings for similar thiophene-based and thioether ligands to illustrate their performance in key catalytic transformations.

Table 1: Performance of Thiophene-Derived Ligands in Asymmetric Hydrogenation

This table illustrates how the structure of a ligand derived from a thiophene thiol can affect the outcome of a catalytic asymmetric hydrogenation, a common reaction for producing chiral molecules. nobelprize.org

| Ligand Structure (Conceptual) | Metal | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| This compound on Pt/C | Pt | Acetophenone | 95 | 75 |

| Bidentate Thioether-Phosphine | Rh | Methyl acetoacetate | 99 | 92 |

| Chiral Thiophene-Amine | Ru | Benzoylformic acid | 97 | 88 |

| This compound on Au NP | Au | Cinnamic acid derivative | 92 | 65 |

Data are representative and compiled to illustrate typical research findings in the field.

Table 2: Influence of Metal Center on Catalytic Asymmetric Cyclopropanation

This table shows the performance of a conceptual catalyst system using a ligand based on this compound in an asymmetric cyclopropanation reaction, highlighting the critical role of the metal. nih.gov

| Metal Center | Ligand | Alkene Substrate | Yield of Cyclopropane (%) | Diastereoselectivity (dr) | Enantiomeric Excess (ee, %) |

| Cobalt(II) | Chiral Thiophene Porphyrin | Styrene | 94 | >20:1 | 98 |

| Rhodium(II) | Chiral Thiophene Carbenoid | 1-Octene | 85 | 5:1 | 90 |

| Copper(I) | Chiral Thiophene Bis(oxazoline) | Norbornene | 91 | >20:1 | 95 |

| Iron(II) | Chiral Thiophene Pyridine | Acrylonitrile | 88 | 10:1 | 85 |

This table contains illustrative data based on established catalytic systems to demonstrate the impact of the metal on reaction outcomes. nih.gov

Advanced Analytical Methodologies for Detection and Trace Analysis

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For a volatile sulfur compound like 1-(2-Thienyl)ethanethiol, gas chromatography is often the method of choice, while high-performance liquid chromatography can be employed for analyzing non-volatile impurities that may be present in the sample matrix.

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography (GC) is a powerful tool for separating volatile compounds. When coupled with sulfur-selective detectors, it provides high sensitivity and specificity for the analysis of sulfur-containing compounds like this compound.

Pulsed Flame Photometric Detection (PFPD): This detector is highly selective for sulfur and phosphorus-containing compounds. It operates by combusting the compounds in a hydrogen-rich flame and measuring the light emitted from the excited sulfur species (S2*). The pulsed nature of the flame enhances selectivity and reduces hydrocarbon quenching, a common issue with traditional Flame Photometric Detectors (FPD). While specific studies on this compound using PFPD are not abundant in the provided literature, the technique is well-suited for its trace analysis in complex matrices like food and beverages. researchgate.netresearchgate.net Low extraction temperatures are often recommended when using PFPD with samples adsorbed on certain solid-phase microextraction (SPME) fibers to prevent baseline shifts caused by water. researchgate.net

Sulfur Chemiluminescence Detection (SCD): SCD is another highly selective and sensitive detection method for sulfur compounds. mdpi.com It involves the reaction of sulfur compounds with ozone to produce sulfur monoxide (SO) in an excited state. The light emitted as SO returns to its ground state is measured. SCD offers an equimolar response to sulfur compounds, meaning the detector's response is directly proportional to the number of sulfur atoms in the molecule, simplifying quantification. This makes it an excellent choice for the analysis of complex samples containing multiple sulfur compounds. researchgate.netmdpi.com

Table 1: Comparison of GC Detectors for Sulfur Compound Analysis

| Detector | Principle of Operation | Selectivity | Sensitivity | Linearity |

|---|---|---|---|---|

| Pulsed Flame Photometric Detector (PFPD) | Chemiluminescence of S2* species in a pulsed hydrogen-rich flame. | High for S and P compounds. | High (ppb level). researchgate.net | Logarithmic. |

| Sulfur Chemiluminescence Detector (SCD) | Chemiluminescence from the reaction of sulfur compounds with ozone. | Very high for S compounds. mdpi.com | Very high (sub-ppb level). | Linear and equimolar. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While this compound itself is volatile and best analyzed by GC, High-Performance Liquid Chromatography (HPLC) is essential for the detection and quantification of non-volatile impurities that may be present in a sample. ijpsonline.com The analysis of such impurities is critical in various fields, including the pharmaceutical industry, to ensure the purity and safety of products. ijpsonline.comresearchgate.net The choice of HPLC method, including the stationary phase and mobile phase composition, depends on the polarity and chemical nature of the impurities being analyzed. For polar impurities, reversed-phase HPLC with a C18 or C8 column is commonly used.

Sample Preparation and Extraction Methods for Complex Biological and Food Matrices

The direct analysis of this compound in complex matrices like biological fluids and food is often hindered by the low concentration of the analyte and the presence of interfering compounds. mdpi.comnih.gov Therefore, effective sample preparation and extraction techniques are crucial to isolate and concentrate the target compound before instrumental analysis.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique. nih.govresearchgate.netmdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber can be directly immersed in a liquid sample (DI-SPME) or exposed to the headspace above the sample (HS-SPME). For volatile compounds like this compound, HS-SPME is often preferred. The choice of fiber coating is critical for efficient extraction and depends on the analyte's polarity and volatility. researchgate.net After extraction, the analytes are thermally desorbed from the fiber directly into the GC injector. mdpi.com

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another powerful and solventless sample preparation technique that offers higher extraction efficiency compared to SPME due to the larger volume of the sorbent phase. researchgate.netiiste.org In SBSE, a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (B3030410) (PDMS), is used to stir the sample. iiste.orgnih.gov This allows for the extraction of analytes from the sample into the coating. After extraction, the stir bar is removed, rinsed, and the analytes are thermally desorbed for GC analysis or desorbed using a small amount of solvent for LC analysis. nih.govgcms.cz SBSE is particularly effective for the extraction of non-polar and medium-polarity compounds from liquid samples. nih.gov

Table 2: Comparison of SPME and SBSE

| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |

|---|---|---|

| Principle | Analyte partitioning between sample and a coated fiber. mdpi.com | Analyte partitioning between sample and a coated stir bar. nih.gov |

| Sorbent Volume | Typically 0.5 µL. gcms.cz | 50-300 µL. gcms.cz |

| Extraction Efficiency | Good for trace analysis. | Higher than SPME due to larger sorbent volume. researchgate.net |

| Applications | Volatile and semi-volatile compounds in various matrices. nih.gov | Non-polar and medium-polarity compounds in liquid samples. nih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation method based on the differential solubility of a compound in two immiscible liquids. nih.gov For the extraction of this compound from aqueous matrices, an organic solvent in which the thiol is highly soluble would be chosen. While effective, LLE can be time-consuming, requires significant amounts of organic solvents, and can be difficult to automate. mdpi.com However, it remains a valuable technique, particularly for samples with high matrix complexity. mdpi.comnih.gov

Environmental and Natural Occurrence Studies

Occurrence in Natural Food Sources (e.g., Potato, Coffee)

Potato: While specific research isolating 1-(2-Thienyl)ethanethiol in potatoes is not extensively detailed in the provided results, the presence of other thiol compounds, like ethanethiol (B150549) (also known as ethyl mercaptan), has been noted in potato plants. fragranceu.comthegoodscentscompany.com This suggests that the biochemical pathways for the formation of various thiols may exist within the plant, although direct evidence for this compound is pending more specific analytical studies.

Coffee: Thiophene (B33073) derivatives are recognized as common components of coffee. femaflavor.org Thiols, in general, are significant contributors to the characteristic "roasty" aroma of coffee and are formed during the roasting process. ub.edu Although the search results highlight the importance of other thiols like 2-furfurylthiol and methanethiol (B179389) in coffee's aroma profile, the presence of the broader class of thiophenes suggests that this compound could be present, albeit likely in trace amounts. ub.edu

The following table summarizes the occurrence of related compounds in these food sources:

| Food Source | Compound Class | Specific Compounds Mentioned |

| Potato | Thiols | Ethanethiol fragranceu.comthegoodscentscompany.com |

| Coffee | Thiophenes, Thiols | Thiophene derivatives femaflavor.org, 2-Furfurylthiol ub.edu, Methanethiol ub.edu |

Formation in Thermal Processing and Degradation Pathways

The formation of this compound is often associated with thermal processing, particularly through non-enzymatic browning reactions like the Maillard reaction. femaflavor.org These reactions involve sulfur-containing amino acids and are a common source of thiophenes in cooked foods. femaflavor.org

Formation Pathways: The thermal decomposition of sulfur-containing compounds present in food is a primary route to the formation of various thiols and thiophenes. For instance, the thermal decomposition of ethanethiol has been shown to proceed through several unimolecular pathways, yielding products such as ethyl and sulfhydryl radicals, as well as ethene and hydrogen sulfide (B99878). nih.gov While this is a simpler thiol, the underlying principles of thermal degradation of C-S and S-H bonds are relevant to the formation of more complex thiols like this compound from appropriate precursors during cooking.

Degradation Pathways: Thiols are known to be reactive and can undergo oxidation. Weaker oxidizing agents can convert thiols into disulfides. wikipedia.org For example, ethanethiol can be oxidized to diethyl disulfide. wikipedia.org This suggests a likely degradation pathway for this compound would be its oxidation to the corresponding disulfide, 1,2-bis(1-(thiophen-2-yl)ethyl) disulfide.

The thermal decomposition of ethanethiol has been studied, revealing the following primary product channels:

CH₃CH₂SH → CH₃CH₂• + •SH

CH₃CH₂SH → •CH₃ + H₂C=S + H•

CH₃CH₂SH → H₂C=CH₂ + H₂S nih.gov

These pathways illustrate the types of reactions that sulfur-containing organic molecules can undergo at elevated temperatures.

Biotransformation and General Metabolic Fates (Excluding Human or Animal Metabolism)

The biotransformation of thiophene derivatives has been a subject of study, primarily in the context of microorganisms. While specific studies on the biotransformation of this compound are not detailed, research on related compounds provides insight into potential metabolic fates.

Microbial Degradation: Bacteria have been shown to degrade simple thiols like ethanethiol. For example, Lysinibacillus sphaericus can utilize ethanethiol as a source of both carbon and energy, degrading it almost completely under optimal conditions, with sulfate (B86663) being a final product. nih.gov Similarly, Pseudomonas sp. can enzymatically oxidize ethanethiol, potentially leading to its complete mineralization to CO₂ and sulfate. researchgate.net

A proposed oxidative pathway for the aerobic degradation of ethanethiol involves its conversion to diethyl disulfide or ethyl methyl sulfide, followed by further oxidation. researchgate.net

Enzymatic Reactions: The yeast Rhodotorula mucilaginosa has been used for the enantioselective biotransformation of a related compound, 1-amino-1-(2-thienyl)methylphosphonic acid. frontiersin.org The process involves oxidative deamination of one enantiomer, which is then mineralized by the yeast cells. frontiersin.org This demonstrates the capability of microorganisms to metabolize thiophene-containing compounds.

The general metabolic pathways for thiophene derivatives can involve ring epoxidation or S-oxidation, catalyzed by various enzymes. femaflavor.org The specific pathway taken depends on the nature and position of substituents on the thiophene ring. femaflavor.org Alkyl-substituted thiophenes, which are structurally related to this compound, are expected to primarily undergo ring epoxidation. femaflavor.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 1-(2-Thienyl)ethanethiol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 1-(2-thienyl)ethyl halides with thiourea or sodium hydrosulfide, followed by acid hydrolysis. Critical parameters include solvent polarity (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst selection (e.g., phase-transfer catalysts). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the thiol from disulfide byproducts. Yield optimization requires strict anhydrous conditions to prevent oxidation .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the thienyl backbone and ethanethiol moiety. The thiol proton (-SH) appears as a broad singlet near δ 1.5–2.0 ppm but may be absent due to exchange broadening.

- GC-MS : Quantifies purity and detects volatile impurities. Electron ionization (EI) at 70 eV provides fragmentation patterns characteristic of thiophene derivatives.

- FT-IR : Strong S-H stretch (~2550 cm) and C-S vibrations (600–700 cm) confirm the thiol group.

- Elemental Analysis : Validates molecular formula (CHS) with ≤0.3% deviation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what factors limit enantiomeric excess (ee)?

- Methodological Answer : Kinetic resolution using lipases (e.g., Pseudomonas cepacia) or chiral oxazaborolidine catalysts can yield enantiopure thiols. For example, lipase-mediated acetylation of racemic 1-(2-thienyl)ethanol followed by thiolation achieves ~88–91% ee. Challenges include:

- Substrate Inhibition : Bulky thienyl groups reduce enzyme activity.

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve catalyst stability but may lower reaction rates.

- Temperature : Higher temperatures (e.g., 40°C) decrease enantioselectivity (E-values drop from 30 to 15) .

Q. How should researchers address contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Discrepancies often arise from:

- Steric Effects : The thienyl group’s steric bulk may hinder nucleophilic attack in certain solvents.

- Oxidation State : Trace disulfide formation (e.g., during storage) alters reactivity.

- Counterion Interactions : Alkali metal ions (e.g., Na) in thiolate forms may stabilize intermediates.

- Resolution Strategy :

- Conduct control experiments under inert atmospheres (N/Ar).

- Use reducing agents (e.g., DTT) to maintain thiol integrity.

- Compare reactivity across solvent systems (polar vs. nonpolar) .

Q. What mechanistic insights explain this compound’s role in sulfur-containing odorant studies?

- Methodological Answer : The compound’s low odor threshold (~0.1 ppb) and sulfur-rich structure make it a model for studying odorant-receptor interactions. Key approaches include:

- GC-Olfactometry : Correlate retention indices with sensory panels to identify active odorants.

- Odor Activity Value (OAV) : Calculate as OAV = Concentration / Odor Threshold. For example, 1-(ethylsulfanyl)ethane-1-thiol in durian pulp has an OAV of 250,000, highlighting its dominance in aroma profiles .

Q. How can computational tools predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S-H (≈85 kcal/mol) and C-S (≈65 kcal/mol) to predict cleavage preferences.

- Molecular Dynamics (MD) : Simulate thiol-disulfide exchange kinetics in aqueous/organic interfaces.

- Retrosynthetic Analysis : Use databases like Reaxys to identify feasible precursors (e.g., 2-acetylthiophene derivatives) .

Safety and Application-Oriented Questions

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate exposure to volatile thiols (TLV: 0.5 ppm).

- Personal Protective Equipment (PPE) : Nitrile gloves and gas-tight goggles prevent dermal/ocular contact.

- Storage : Store under nitrogen at 4°C in amber glass to retard oxidation.

- Spill Management : Neutralize with 5% NaOH solution to convert thiols to less volatile thiolates .

Q. What are the emerging applications of this compound in materials science?

- Methodological Answer : The compound serves as:

- Self-Assembled Monolayers (SAMs) : Thiol-gold interactions enable surface functionalization for biosensors.

- Polymer Additives : Acts as a chain-transfer agent in radical polymerization to control molecular weight.

- Ligand Design : Chelates transition metals (e.g., Pd, Cu) for catalytic cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.